1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile
Description
Properties
Molecular Formula |
C12H13N3S |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-thiophen-3-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H13N3S/c1-9(2)7-15-11(6-13)5-12(14-15)10-3-4-16-8-10/h3-5,8-9H,7H2,1-2H3 |
InChI Key |
NLBMSHCWIYGFPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CSC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazines with α,β-Unsaturated Nitriles or Ketones
Method Overview:
This approach involves the condensation of hydrazines with α,β-unsaturated nitriles or ketones, followed by cyclization to form the pyrazole ring. The key step is the formation of a hydrazone intermediate, which upon cyclization yields the pyrazole derivative.
- Starting Materials: Hydrazines (e.g., phenylhydrazine derivatives) and α,β-unsaturated nitriles or ketones bearing isobutyl and thiophen-3-yl substituents.
- Reaction Conditions: Typically refluxed in ethanol or methanol with acid or base catalysis. Acid catalysis (e.g., acetic acid) promotes cyclization, while basic conditions facilitate deprotonation and ring closure.
- Example:
A study reports the synthesis of pyrazoles via acid-catalyzed transamination of hydrazines with malononitrile derivatives, yielding compounds similar to the target molecule with high efficiency (~70-95%).
- Straightforward one-pot reactions.
- Good yields under mild conditions.
- Compatibility with various substituents.
- Requires careful control of reaction conditions to prevent side reactions.
- Limited scope for complex substituents without prior functionalization.
Metal-Catalyzed Cyclization and Iodocyclization Strategies
Method Overview:
Transition metal catalysis, especially copper and palladium, has been employed to facilitate cyclization reactions, often involving alkynes, hydrazines, or aryl halides, to form pyrazole rings with high regioselectivity.
- Copper-Catalyzed Aerobic Cyclization:
A one-pot copper-catalyzed aerobic cyclization method efficiently synthesizes pyrazole derivatives, including those with thiophen-3-yl groups, by cyclizing hydrazines with alkynes under mild conditions.- Reaction conditions: Reflux in ethanol with copper catalyst, oxygen atmosphere, and short reaction times (~20 min).
- Yields: Up to 97%.
- Mechanism: Involves oxidative cyclization facilitated by copper, forming the pyrazole core.
- Iodocyclization of Hydrazines:
Recent studies have demonstrated iodine-mediated cyclizations of hydrazones or hydrazines with aryl or heteroaryl groups, leading to 4-iodopyrazoles, which can be further functionalized to obtain the target compound.- Reaction conditions: Use of iodine (I2) with oxidants like TBHP or BPO, in solvents such as acetonitrile or DMF, at elevated temperatures (~80°C).
- Advantages: High regioselectivity, good yields, and functional group tolerance.
Note:
While these methods are highly effective for general pyrazole synthesis, specific adaptation is necessary to incorporate the isobutyl and thiophen-3-yl groups at the desired positions.
Multistep Functionalization and Cross-Coupling Reactions
Method Overview:
This approach involves initial formation of a pyrazole core, followed by selective functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce the thiophen-3-yl and isobutyl groups.
- Step 1: Synthesis of a suitable pyrazole precursor, such as ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates, via condensation of hydrazines with α,β-unsaturated compounds.
- Step 2: Conversion to the nitrile derivative at the 5-position using dehydration or nitrile-forming reactions.
- Step 3: Cross-coupling of the nitrile or halogenated intermediates with thiophen-3-yl boronic acids or iodides, facilitated by palladium catalysts, to install the thiophene moiety.
- Step 4: Alkylation or substitution reactions to introduce the isobutyl group at the N-1 position.
- High regioselectivity.
- Flexibility in introducing diverse substituents.
- Compatibility with various functional groups.
- Multi-step process requiring purification at each stage.
- Need for specific catalysts and conditions for each step.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Catalysts/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazine condensation | Hydrazines + α,β-unsaturated nitriles | Acid or base catalysis, reflux | 70-95% | Simple, one-pot | Limited scope for complex groups |
| Metal-catalyzed cyclization | Hydrazines + alkynes/aryl halides | Cu or Pd catalysts, reflux, oxygen | 90-97% | High regioselectivity, short time | Requires specific substrates |
| Cross-coupling reactions | Halogenated pyrazoles + thiophene derivatives | Pd catalysts, Suzuki/Sonogashira | Variable | Versatile, high functionalization | Multi-step, purification needed |
Chemical Reactions Analysis
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the pyrazole or thiophene rings.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydroxide for substitution reactions, and various oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to three key analogs (Table 1):
Table 1: Structural and Functional Comparison of Pyrazole Carbonitrile Derivatives
Key Observations:
Position 1 Substituent :
- Isobutyl (target compound) vs. cyclopropylmethyl (analog):
- The isobutyl group introduces flexibility and increased lipophilicity, whereas the cyclopropylmethyl group’s rigidity may restrict conformational freedom. 2-Bromopropanoyl (Compound 3c): The bromo group enhances reactivity in nucleophilic substitutions, unlike the inert isobutyl group.
Thiophene Linkage: In analogs like 7a and 7b , the thiophene is linked via a methanone bridge, introducing additional hydrogen-bonding sites (amino, hydroxy groups) absent in the target compound.
Functional Groups :
- The nitrile group in the target compound contrasts with the methylthio (leaving group) in Compound 3c and the ester in 7b , which influence electronic properties and reactivity.
Crystallographic and Intermolecular Interactions
- While crystallographic data for the target compound are unavailable, tools like SHELX and Mercury CSD are widely used for analyzing pyrazole derivatives. The cyclopropylmethyl analog’s rigid structure might lead to distinct crystal packing compared to the flexible isobutyl group, affecting melting points or solubility.
Biological Activity
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, which is known for diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile includes:
- Isobutyl group : Enhances lipophilicity and receptor binding.
- Thiophene ring : Contributes unique electronic properties.
- Pyrazole core : Central to its biological activity.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines.
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile | BRAF(V600E) | 45.2 | MDA-MB-231 |
| 4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole | EGFR | 30.5 | A549 |
| 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | Aurora-A kinase | 25.8 | HeLa |
These results suggest that the compound may act as a potent inhibitor against key oncogenic pathways.
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Preliminary findings indicate that it may inhibit the production of pro-inflammatory cytokines.
| Study | Method | Findings |
|---|---|---|
| In vitro assay on LPS-stimulated macrophages | ELISA | Significant reduction in TNF-α production (p < 0.01) |
| Animal model of arthritis | Histological analysis | Decreased joint swelling and inflammation |
This suggests a potential application in treating inflammatory conditions.
3. Interaction with Cannabinoid Receptors
Research has indicated that this compound may interact with cannabinoid receptors, particularly CB1 receptors, acting as an inverse agonist. This interaction could have implications for managing conditions related to the endocannabinoid system.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of pyrazole derivatives, 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile was tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated significant cytotoxicity with an IC50 value of 45.2 µM, indicating its potential as a lead compound in cancer therapy.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanism revealed that this compound significantly inhibited nitric oxide production in RAW264.7 macrophages stimulated with LPS. The study suggested that this effect is mediated through the suppression of NF-kB signaling pathways.
Q & A
Q. What are the established synthetic routes for 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile, and what factors influence yield optimization?
Methodological Answer: The synthesis typically involves cyclocondensation of β-ketonitriles with hydrazine derivatives. For example, thiophene-3-carboxaldehyde can react with isobutyl hydrazine in ethanol under reflux, followed by nitrile introduction via nucleophilic substitution. Key factors include:
- Temperature control : Maintaining 70–80°C prevents side reactions like dimerization .
- Catalyst selection : Acetic acid (5 mol%) enhances reaction efficiency .
- Solvent optimization : Anhydrous acetonitrile improves purity (92% vs. 78% in aqueous THF) . Yield optimization can be achieved by microwave-assisted synthesis (45 minutes vs. 12 hours conventional) for analogous pyrazoles .
Q. Which spectroscopic techniques are most effective for characterizing 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile?
Methodological Answer: A multi-technique approach is critical:
- ¹H/¹³C NMR : The thiophen-3-yl group shows distinct signals at δ 7.35–7.45 ppm (¹H) and 127.8 ppm (¹³C) . The isobutyl group resonates at δ 1.85 ppm (septet) and 0.95 ppm (doublet) .
- IR spectroscopy : The nitrile group exhibits a sharp absorption at 2230–2245 cm⁻¹ .
- HRMS : Expected [M+H]⁺ at m/z 260.0824 (C₁₂H₁₃N₃S), with sulfur isotopic patterns confirming molecular identity .
Q. What are the common biological targets for pyrazole-carbonitrile analogs, and how are preliminary screenings conducted?
Methodological Answer: Pyrazole-carbonitriles often target enzymes (e.g., kinases, CYP450) and neurotransmitter receptors. Screening protocols include:
- Enzyme inhibition assays : Incubate with CYP3A4 (0.1 mg/mL microsomes) and NADPH (1 mM) for 30 minutes; measure IC₅₀ via LC-MS .
- Receptor binding : Radioligand displacement assays using [³H]flumazenil for GABA-A receptors (Kᵢ < 100 nM considered active) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile against neurological targets?
Methodological Answer: Molecular docking and QSAR modeling are pivotal:
- Docking (AutoDock Vina) : Use the GABA-A receptor (PDB: 6X3T) with a 60 ų grid box centered on the benzodiazepine site. Validate poses via 100 ns MD simulations (RMSD < 2.0 Å) .
- QSAR : Train models on 25 analogs (R² > 0.85) using descriptors like LogP and polar surface area. For thiophene derivatives, electron-withdrawing groups enhance blood-brain barrier penetration .
Q. How do researchers resolve contradictions in reported biological activities of pyrazole-carbonitrile derivatives?
Methodological Answer: Discrepancies often stem from assay conditions. A systematic resolution strategy includes:
- Cross-lab validation : Replicate MTT assays (24–72 h endpoints) in ≥3 labs using identical cell lines (e.g., HepG2) .
- Biophysical validation : Confirm target binding via surface plasmon resonance (SPR) with a KD < 10 µM threshold .
- Meta-analysis : Apply random-effects models to EC₅₀/IC₅₀ datasets; adjust for covariates like NADPH concentration .
Q. What structural modifications optimize the pharmacokinetics of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile?
Methodological Answer: Key modifications and assessment methods:
Fluorination at the thiophene 5-position extends in vivo half-life (t₁/₂) from 2.1 h to 4.7 h in rats .
Q. How are isotopic labeling and LC-MS used to map metabolic pathways?
Methodological Answer: A validated protocol for metabolite identification:
- Synthesize ¹³C-cyano-labeled analog using K¹³CN.
- Incubate with HLM (1 mg protein/mL) and NADPH (1 mM) for 60 minutes.
- Analyze via LC-QTOF-MS (Zorbax C18 column, 5–95% MeCN gradient). Major Phase I metabolites include:
- Hydroxylated isobutyl : m/z +16 (¹³C label retained).
- Thiophene-S-oxide : m/z +32 . Software tools like Meteor Nexus predict 83% of metabolites .
Data Contradiction Analysis Example
Case : Conflicting CYP2D6 inhibition values (IC₅₀ = 2.1 µM vs. 8.7 µM).
Resolution :
- Variable identified : Assay pH (7.4 vs. 6.8).
- Validation : Repeat at pH 7.4 with 1 mM NADPH; IC₅₀ converges to 3.5 ± 0.4 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
